molecular formula C11H23NO3 B12960462 tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate

tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate

Cat. No.: B12960462
M. Wt: 217.31 g/mol
InChI Key: SJUKSMGGUQQODT-SECBINFHSA-N
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Description

tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: It can participate in substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various carbamate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is used as a protecting group for amines during synthesis . It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Industrially, the compound is used in the production of various chemicals and materials. It is also utilized in the development of new synthetic methodologies and catalytic processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions . The tert-butyl group provides steric hindrance, which influences the reactivity and stability of the compound.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to act as a protecting group and participate in various chemical reactions makes it valuable in synthetic chemistry and research.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2R)-5-hydroxy-2-methylpentyl]carbamate

InChI

InChI=1S/C11H23NO3/c1-9(6-5-7-13)8-12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1

InChI Key

SJUKSMGGUQQODT-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCCO)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(CCCO)CNC(=O)OC(C)(C)C

Origin of Product

United States

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